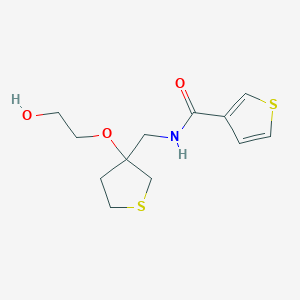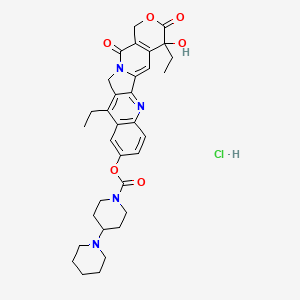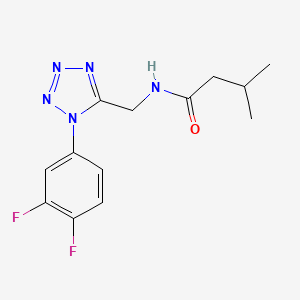
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the difluorophenyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The tetrazole ring and the difluorophenyl group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the tetrazole ring and the difluorophenyl group could potentially influence these properties .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonists
Research into derivatives similar to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide" has led to the development of nonpeptide angiotensin II antagonists. These compounds, including various tetrazole and pyrrole derivatives, have been investigated for their potential as AT1-selective angiotensin II receptor antagonists. Studies have shown that some of these derivatives exhibit significant activity against angiotensin-induced blood pressure increases in animal models, with IC50 values in the nanomolar range, indicating potential applications in hypertension management (Bovy et al., 1993).
Antifungal Activity
A novel compound closely related to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide" has demonstrated antifungal activity against a range of pathogens, including Botrytis cinerea and Gibberella zeae. This highlights its potential utility in developing new antifungal agents (Xue Si, 2009).
Energetic Materials
Tetrazole-containing compounds have been synthesized and evaluated for their properties as energetic materials. These compounds exhibit high detonation properties, positive heats of formation, and remarkable insensitivity, making them suitable for applications in explosive materials (Parasar Kumar et al., 2022).
COX-2 Inhibition for Anti-Inflammatory Purposes
Research into tetrazole derivatives has also included the synthesis and crystal structure analysis of compounds designed as cyclooxygenase-2 (COX-2) inhibitors. These studies involve molecular docking and bioassay investigations to explore the potential of these compounds in treating inflammation and possibly cancer, through inhibition of the COX-2 enzyme (Al-Hourani et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may act as anantagonist at the Dopamine D2 receptor . Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand from binding, effectively blocking the receptor’s signal.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-8(2)5-13(21)16-7-12-17-18-19-20(12)9-3-4-10(14)11(15)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYDYHVQLKTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/no-structure.png)
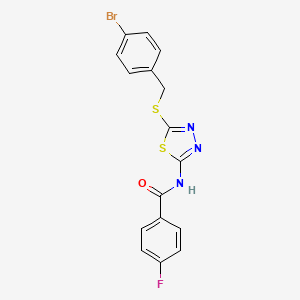
![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)
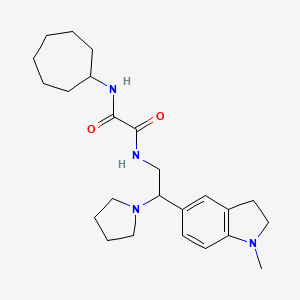
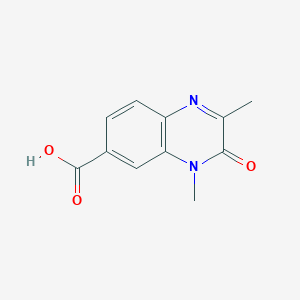
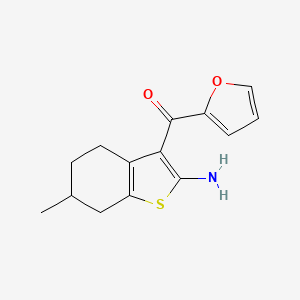
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)


